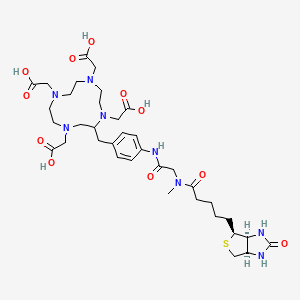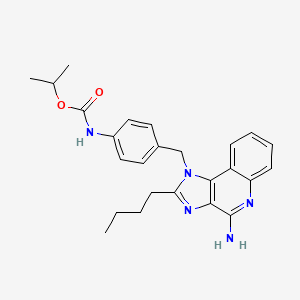![molecular formula C28H25F5N4O4 B12374965 8-methoxy-3-methyl-N-{(2S)-3,3,3-trifluoro-2-[5-fluoro-6-(4-fluorophenyl)-4-(2-hydroxypropan-2-yl)pyridin-2-yl]-2-hydroxypropyl}cinnoline-6-carboxamide](/img/structure/B12374965.png)
8-methoxy-3-methyl-N-{(2S)-3,3,3-trifluoro-2-[5-fluoro-6-(4-fluorophenyl)-4-(2-hydroxypropan-2-yl)pyridin-2-yl]-2-hydroxypropyl}cinnoline-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
JNJ-8003 is a potent small-molecule inhibitor of the respiratory syncytial virus polymerase. It has shown sub-nanomolar inhibition potency in both antiviral and polymerase assays . The compound binds to an induced-fit pocket on the capping domain of the polymerase, which is crucial for its inhibitory action .
Vorbereitungsmethoden
The synthesis of JNJ-8003 involves multiple steps to optimize its pharmacological properties. Approximately 5000 analogs were synthesized to achieve the desired potency and selectivity . The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. Industrial production methods would likely involve large-scale synthesis under controlled conditions to ensure the purity and efficacy of the compound.
Analyse Chemischer Reaktionen
JNJ-8003 primarily undergoes binding interactions rather than traditional chemical reactions like oxidation or reduction. It forms multiple interactions with the capping domain of the respiratory syncytial virus polymerase, which are consistent with its tight binding and resistance mutation profile . The major product of these interactions is the inhibition of nucleotide polymerization at the early stages of RNA transcription and replication .
Wissenschaftliche Forschungsanwendungen
JNJ-8003 has significant applications in scientific research, particularly in the field of antiviral drug development. It has been used to study the inhibition of respiratory syncytial virus polymerase, providing insights into the design of broad-spectrum antiviral drugs . The compound’s ability to inhibit nucleotide polymerization makes it a valuable tool in understanding the early stages of RNA transcription and replication . Additionally, its high potency and selectivity make it a promising candidate for further development in antiviral therapies.
Wirkmechanismus
JNJ-8003 exerts its effects by binding to an induced-fit pocket on the capping domain of the respiratory syncytial virus polymerase . This binding modulates the functional interplay between the capping and RNA-dependent RNA polymerase domains, inhibiting nucleotide polymerization at the early stages of RNA transcription and replication . The compound’s tight binding and resistance mutation profile are key factors in its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
JNJ-8003 is unique in its high potency and selectivity as a non-nucleoside inhibitor of the respiratory syncytial virus polymerase . Similar compounds include other non-nucleoside inhibitors that target viral polymerases, but JNJ-8003 stands out due to its sub-nanomolar inhibition potency and specific binding interactions . The structural insights gained from studying JNJ-8003 can accelerate the design of other broad-spectrum antiviral drugs .
Eigenschaften
Molekularformel |
C28H25F5N4O4 |
|---|---|
Molekulargewicht |
576.5 g/mol |
IUPAC-Name |
8-methoxy-3-methyl-N-[(2S)-3,3,3-trifluoro-2-[5-fluoro-6-(4-fluorophenyl)-4-(2-hydroxypropan-2-yl)pyridin-2-yl]-2-hydroxypropyl]cinnoline-6-carboxamide |
InChI |
InChI=1S/C28H25F5N4O4/c1-14-9-16-10-17(11-20(41-4)23(16)37-36-14)25(38)34-13-27(40,28(31,32)33)21-12-19(26(2,3)39)22(30)24(35-21)15-5-7-18(29)8-6-15/h5-12,39-40H,13H2,1-4H3,(H,34,38)/t27-/m0/s1 |
InChI-Schlüssel |
XMOSIGSMKGYOBC-MHZLTWQESA-N |
Isomerische SMILES |
CC1=CC2=CC(=CC(=C2N=N1)OC)C(=O)NC[C@](C3=NC(=C(C(=C3)C(C)(C)O)F)C4=CC=C(C=C4)F)(C(F)(F)F)O |
Kanonische SMILES |
CC1=CC2=CC(=CC(=C2N=N1)OC)C(=O)NCC(C3=NC(=C(C(=C3)C(C)(C)O)F)C4=CC=C(C=C4)F)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


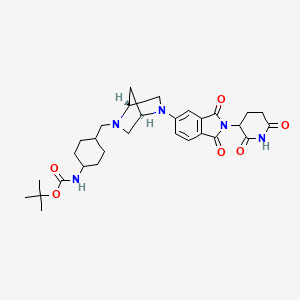
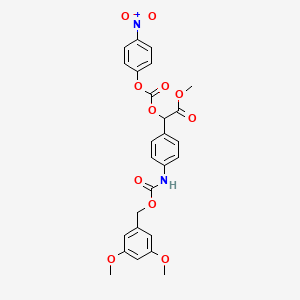
![(2R)-4-(2-chloroacetyl)-1-(4-methoxycyclohexyl)sulfonyl-N-[(4-methoxyphenyl)methyl]piperazine-2-carboxamide](/img/structure/B12374912.png)
![(4S)-5-[[(2S)-6-amino-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoic acid](/img/structure/B12374917.png)

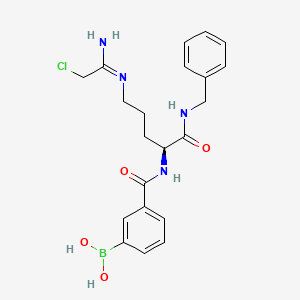
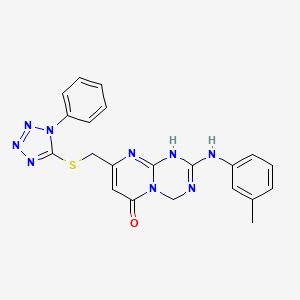
![(2S,3S)-2-[[(2S)-2-(15N)azanyl-4-(113C)methyl(1,2,3,4,5-13C5)pentanoyl]amino]-3-methylpentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12374931.png)
![N-[4-[(2-chloroacetyl)-[2-oxo-2-(2-phenylethylamino)-1-thiophen-2-ylethyl]amino]phenyl]-6-[(1,4-dioxonaphthalen-2-yl)amino]hexanamide](/img/structure/B12374934.png)
![methyl (2S,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B12374938.png)
![5-Chlorothiophene-2-carboxylic acid N-[(S)-2-[[[2-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl]amino]-3-(4-methylpiperazin-1-yl)-3-oxopropyl]amide](/img/structure/B12374944.png)

